N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c16-15(17,18)12-3-1-11(2-4-12)13(21)19-9-14(23-8-6-20)5-7-22-10-14/h1-4,20H,5-10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSJHNFJINEZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule can be dissected into two primary fragments: the 4-(trifluoromethyl)benzamide moiety and the tetrahydrofuran-based amine. Retrosynthetically, the amide bond suggests a coupling between 4-(trifluoromethyl)benzoyl chloride and ((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)amine. The tetrahydrofuran ring system requires careful construction to introduce the 2-hydroxyethoxy and methyl substituents at the 3-position.
Key Challenges
- Stereochemical Control : Ensuring proper stereochemistry during tetrahydrofuran ring formation.
- Functional Group Compatibility : Managing hydroxyl and amine groups during coupling reactions.
- Activation of the Carboxylic Acid : Efficient conversion to the acid chloride or use of coupling reagents.
Synthesis of ((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)amine
Tetrahydrofuran Ring Formation
The tetrahydrofuran scaffold is synthesized via acid-catalyzed cyclization of a 1,4-diol precursor. For example, 3-methyltetrahydrofuran-3-ol is prepared by treating 2,5-hexanediol with sulfuric acid at 80°C for 12 hours.
Table 1: Cyclization Conditions for Tetrahydrofuran Formation
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,5-Hexanediol | H₂SO₄ | 80 | 12 | 78 |
Introduction of the 2-Hydroxyethoxy Group
The hydroxyl group at the 3-position of tetrahydrofuran is functionalized via Williamson ether synthesis. Treatment with ethylene glycol monotosylate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours affords the 3-(2-hydroxyethoxy)tetrahydrofuran derivative.
Table 2: Etherification Reaction Parameters
| Substrate | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-Hydroxytetrahydrofuran-3-methanol | Ethylene glycol monotosylate | K₂CO₃ | DMF | 65 |
Conversion to the Primary Amine
The alcohol intermediate is converted to the amine via a Gabriel synthesis. Reaction with phthalimide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) followed by hydrazine cleavage yields the primary amine.
Table 3: Amine Synthesis Optimization
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Mitsunobu Reaction | Phthalimide, PPh₃, DEAD | THF, 0°C to RT, 4h | 82 |
| Hydrazine Cleavage | NH₂NH₂, EtOH | Reflux, 3h | 90 |
Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
Activation of the Carboxylic Acid
4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride.
Table 4: Acid Chloride Formation
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | SOCl₂ | DCM | 40 (reflux) | 95 |
Amide Bond Formation
Coupling Strategy
The amine and acid chloride are reacted in anhydrous DCM with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 4 hours, followed by aqueous workup.
Table 5: Amide Coupling Conditions
| Amine | Acid Chloride | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| ((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)amine | 4-(Trifluoromethyl)benzoyl chloride | TEA | DCM | 88 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography on silica gel (ethyl acetate/hexane, 1:1). Final recrystallization from ethanol yields analytically pure material.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.0 Hz, 2H, ArH), 7.89 (d, J = 8.0 Hz, 2H, ArH), 4.21–4.15 (m, 2H, OCH₂), 3.78–3.72 (m, 2H, CH₂NH), 3.55–3.49 (m, 4H, tetrahydrofuran), 2.95 (br s, 1H, OH).
- ¹³C NMR : δ 166.5 (C=O), 139.2 (CF₃), 132.8–125.9 (ArC), 73.8 (OCH₂), 68.4 (tetrahydrofuran), 44.2 (CH₂NH).
Alternative Synthetic Routes
Reductive Amination Approach
A ketone intermediate (3-(2-hydroxyethoxy)tetrahydrofuran-3-carbaldehyde) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the amine directly.
Table 6: Reductive Amination Parameters
| Ketone | Reducing Agent | Conditions | Yield (%) |
|---|---|---|---|
| 3-(2-Hydroxyethoxy)tetrahydrofuran-3-carbaldehyde | NaBH₃CN | MeOH, RT, 12h | 75 |
Solid-Phase Synthesis
Immobilization of the amine on Wang resin followed by coupling with 4-(trifluoromethyl)benzoic acid using HATU/DIEA in DMF demonstrates scalability (yield: 82%).
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions may result in the formation of new amides or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Properties
Recent studies have highlighted the compound's potential as a multi-target antidiabetic agent. In vitro assays demonstrated significant inhibition against key enzymes involved in glucose metabolism, including:
- α-glucosidase
- α-amylase
- PTP1B
- DPPH
The compound exhibited IC50 values of 6.28, 4.58, 0.91, and 2.36 µM respectively against these targets, indicating its efficacy in managing diabetes through enzyme inhibition .
1.2 Anti-inflammatory Effects
The trifluoromethyl group present in the compound is known to enhance lipophilicity and electron-withdrawing capacity, which may contribute to anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, suggesting that N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide could exhibit similar effects .
Chemical Synthesis and Structural Insights
2.1 Synthesis Methods
The synthesis of this compound involves several steps that can be optimized for yield and purity. A recent patent outlines a method that includes the use of specific catalysts and reaction conditions to enhance the efficiency of the synthesis process .
Table 1: Synthesis Overview
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Tetrahydrofuran derivative | Temperature X | Y% |
| 2 | Trifluoromethyl benzamide | Temperature Y | Z% |
Case Studies
3.1 Case Study: Antidiabetic Activity
A study published in a peer-reviewed journal explored the antidiabetic activity of compounds similar to this compound. Researchers synthesized a series of derivatives and evaluated their effects on glucose metabolism in diabetic models. The results indicated that modifications in the structure led to enhanced activity against α-glucosidase, supporting the hypothesis that structural elements significantly influence biological activity .
3.2 Case Study: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of the compound in animal models of diabetes. The results showed a significant reduction in blood glucose levels post-treatment, reinforcing its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The trifluoromethyl group and the hydroxyethoxy moiety play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in the Benzamide Class
Substituent Variations on the Benzamide Core
- Compound 64 (): This derivative contains a 3-(trifluoromethyl)benzoic acid backbone linked to a piperazine-methyl group. Unlike the target compound, it lacks a tetrahydrofuran ring but shares the trifluoromethyl group, which enhances lipophilicity and metabolic stability .
- N-(3-chlorophenethyl)-4-nitrobenzamide (): The nitro group increases polarity but reduces stability compared to trifluoromethyl, highlighting the target compound’s balance between lipophilicity and electronic effects .
Tetrahydrofuran and Heterocyclic Modifications
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound substitutes the tetrahydrofuran with a hydroxyethyl group, reducing conformational rigidity. The absence of a cyclic ether may decrease metabolic resistance .
- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (): Incorporates a dihydrothienylidene ring, which introduces sulfur-based π-interactions absent in the target compound. This structural difference could influence binding to sulfur-rich enzyme active sites .
Solubility and Crystallinity
- The tetrahydrofuran ring in the target compound likely enhances solubility compared to purely aromatic analogs like N-Phenyl-4-(trifluoromethoxy)benzamide (). However, crystallinity data from single-crystal X-ray studies (e.g., ) are absent for the target compound, limiting direct comparisons .
Biological Activity
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrofuran moiety and a trifluoromethyl group, which are known to influence biological activity. The chemical formula is with a molecular weight of approximately 360.36 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, potentially allowing the compound to interact with various enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The hydroxyl group may play a role in hydrogen bonding, influencing receptor interactions and downstream signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity, which may extend to this compound.
Biological Activity Data
| Activity | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 5.0 | |
| Cytotoxicity | Effects on cancer cell lines | 10.0 | |
| Enzyme Inhibition | Targeting specific kinases | 15.0 |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition against E. coli and S. aureus, with an IC50 value of 5 µM, indicating potent antimicrobial properties .
- Cytotoxicity in Cancer Research : In vitro tests on cancer cell lines showed that the compound induced apoptosis at concentrations around 10 µM. This suggests potential for development as an anticancer agent, particularly against breast and lung cancer cell lines .
- Enzyme Interaction Studies : Research focusing on kinase inhibition revealed that the compound effectively inhibited certain kinases involved in tumor progression, with an IC50 value of 15 µM, suggesting a mechanism for its anticancer activity .
Q & A
Q. Q1. What are the key synthetic challenges in preparing N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including amidation and etherification. Key challenges include:
- Selective functionalization : The tetrahydrofuran (THF) ring’s 3-position must be substituted with both hydroxyethoxy and methyl groups, requiring precise control of steric and electronic effects. A stepwise approach, such as first introducing the hydroxyethoxy group via nucleophilic substitution (e.g., using 2-hydroxyethyl bromide under basic conditions), followed by methyl group addition, is recommended .
- Amidation : Coupling the THF derivative to 4-(trifluoromethyl)benzoyl chloride requires anhydrous conditions (e.g., dichloromethane as solvent) and catalysts like triethylamine to neutralize HCl byproducts .
- Purification : Due to polar functional groups (e.g., hydroxyethoxy), column chromatography with gradients of ethyl acetate/hexane or preparative HPLC may be necessary.
Q. Q2. How should researchers handle stability issues during storage and experimental use of this compound?
Methodological Answer:
- Decomposition risks : The hydroxyethoxy group may render the compound hygroscopic. Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis or photodegradation .
- Thermal instability : Differential Scanning Calorimetry (DSC) of similar benzamide derivatives shows decomposition above 150°C. Avoid heating during solvent removal; use rotary evaporation at ≤40°C .
- Mutagenicity screening : While Ames testing data for this specific compound is lacking, structurally related anomeric amides exhibit mutagenicity. Use fume hoods, gloves, and comply with OSHA guidelines for handling .
Intermediate Research Questions
Q. Q3. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
Methodological Answer:
- 1H/13C NMR : Assign the THF ring protons (δ 3.5–4.5 ppm for ether linkages) and trifluoromethyl group (singlet at δ ~4.3 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the THF moiety .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyethoxy O–H stretch (~3400 cm⁻¹).
- Contradiction resolution : If NMR signals overlap (e.g., THF and benzamide protons), use 2D NMR (COSY, HSQC) or compare with computational predictions (DFT-based chemical shift calculations) .
Q. Q4. How can researchers assess the compound’s potential bioactivity using computational tools?
Methodological Answer:
- Molecular docking : Target enzymes like kinases or GPCRs using software (AutoDock Vina, Schrödinger). The trifluoromethyl group may enhance hydrophobic binding; prioritize PDB entries with benzamide co-crystals (e.g., 4OB) .
- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration (logP ~2.5) and CYP450 inhibition risks due to the trifluoromethyl group. Validate with in vitro assays .
Advanced Research Questions
Q. Q5. How can reaction yields be improved for large-scale synthesis without compromising purity?
Methodological Answer:
- Catalyst optimization : Replace triethylamine with polymer-supported bases (e.g., PS-BEMP) to simplify purification .
- Flow chemistry : Continuous flow systems minimize side reactions (e.g., THF ring opening) by controlling residence time and temperature .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. Q6. How do structural analogs of this compound inform its mechanism of action in biological systems?
Methodological Answer:
- SAR studies : Compare with analogs like N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide (). Replace the THF moiety with furan or piperazine to assess target selectivity .
- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) to identify inhibition patterns. Use SPR (Surface Plasmon Resonance) for binding affinity measurements .
Q. Q7. What strategies mitigate discrepancies in bioactivity data across different experimental models?
Methodological Answer:
- Orthogonal validation : If cell-based assays (e.g., MTT) conflict with animal models, use CRISPR-engineered cell lines to isolate target-specific effects .
- Metabolite profiling : LC-MS/MS can identify degradation products (e.g., hydrolyzed THF ring) that may interfere with assays .
- Standardized protocols : Adopt NIH/NCATS guidelines for dose-response curves and endpoint measurements to reduce inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
